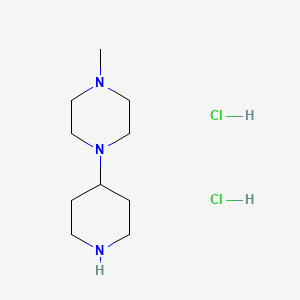

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a chemical compound used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It is used both as a reagent and building block in several synthetic applications .

Molecular Structure Analysis

The molecular formula of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is C10H23Cl2N3. Its average mass is 256.216 Da and its monoisotopic mass is 255.126907 Da .Chemical Reactions Analysis

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is used as a reagent and building block in several synthetic applications . It’s also used as an intermediate and as an excellent catalyst for many condensation reactions .Physical And Chemical Properties Analysis

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a white to yellow solid . It has a molecular weight of 256.22 . The InChI code is 1S/C10H21N3.2ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H .Wissenschaftliche Forschungsanwendungen

Reagent in Synthetic Applications

This compound is used as a reagent in various synthetic applications . As a reagent, it can participate in a wide range of chemical reactions, contributing to the formation of new compounds.

Building Block in Synthetic Applications

In addition to being a reagent, “1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride” is also used as a building block in several synthetic applications . This means it can be used as a starting material in the synthesis of more complex molecules.

Intermediate in Chemical Synthesis

This compound serves as an intermediate in chemical synthesis . An intermediate is a substance produced during the middle steps of a reaction between reactants and the desired product. This intermediate can then undergo further reactions to produce the final product.

Catalyst in Condensation Reactions

“1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride” is an excellent catalyst for many condensation reactions . In these reactions, two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water.

. Always ensure to check these details from the supplier before using it for your research purposes.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3.2ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHNHKVVVWTQHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B580712.png)

![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)

![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)